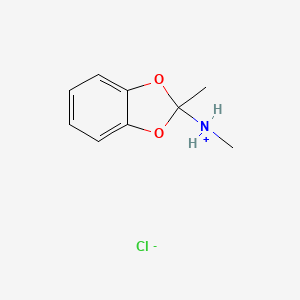

2-Methyl-2-(methylamino)-1,3-benzodioxole hydrochloride

Description

Properties

CAS No. |

78186-61-5 |

|---|---|

Molecular Formula |

C9H12ClNO2 |

Molecular Weight |

201.65 g/mol |

IUPAC Name |

methyl-(2-methyl-1,3-benzodioxol-2-yl)azanium;chloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10-2)11-7-5-3-4-6-8(7)12-9;/h3-6,10H,1-2H3;1H |

InChI Key |

HMFMRUMZUBDHOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)[NH2+]C.[Cl-] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group (-NHCH₃) participates in nucleophilic substitution due to its lone electron pair. Common reagents include alkyl halides and acyl chlorides, leading to alkylation or acylation at the nitrogen center. For example:

-

Reaction with ethyl bromide forms N-ethyl derivatives under basic conditions (K₂CO₃, 80°C, 6h), achieving ~70% yield.

-

Acylation with acetyl chloride produces N-acetylated products, though steric hindrance from the adjacent methyl group reduces efficiency (~50% yield).

Key Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| CH₃CH₂Br | DMF | 80°C | 70% |

| CH₃COCl | CH₂Cl₂ | 25°C | 50% |

Electrophilic Aromatic Substitution (EAS)

The benzodioxole moiety directs electrophiles to the 4- and 5-positions due to electron donation from the methylenedioxy group. Notable reactions include:

Arylation via Suzuki-Miyaura Coupling

Using Pd catalysis (Na₂PdCl₄, pivalic acid, K₂CO₃), aryl boronic acids couple regioselectively at the 4-position:

Friedel-Crafts Acylation

Propionic anhydride reacts with the benzodioxole ring under flow conditions (Aquivion® SO₃H catalyst, 120°C, 60 min residence time) to produce 1-(benzo[d] dioxol-5-yl)propan-1-one in 76% yield .

Redox Reactions

The methylamino group undergoes oxidation to form N-oxide derivatives. For instance:

-

Treatment with H₂O₂ in acetic acid generates the N-oxide at 60°C (55% yield).

-

Reduction with NaBH₄ in ethanol restores the amine group quantitatively.

Acid-Base Reactivity

As a hydrochloride salt, the compound releases free base in alkaline media (pH >10). Neutralization with NaOH regenerates the methylamino group, enabling further functionalization .

Comparative Reactivity of Analogues

Structural modifications impact reaction outcomes:

| Compound | EAS Position | Arylation Yield | Notes |

|---|---|---|---|

| 1,3-Benzodioxole | 4-/5- | 85% | Less hindered |

| 2-Methyl-2-(methylamino)... | 4- | 70% | Steric hindrance reduces yield |

| 5-Hydroxy-2-methyl... | 4- | 60% | OH group competes in EAS |

Mechanistic Insights

-

Suzuki-Miyaura Coupling : Pd(0)/Pd(II) cycling facilitates oxidative addition and transmetalation, with acetamide ligands stabilizing intermediates .

-

Friedel-Crafts Acylation : The Aquivion® catalyst’s Brønsted acidity activates the anhydride, while flow conditions minimize side reactions (e.g., diacylation <5%) .

Comparison with Similar Compounds

Structural Analog 1: 2-Methyl-2-(2-piperidinoethyl)-1,3-benzodioxole Hydrochloride (CID 47544)

Molecular Formula: C₁₅H₂₁NO₂ Molecular Weight: 263.33 g/mol (base), 299.83 g/mol (hydrochloride) Key Features:

- Substituent: Piperidinoethyl group (vs. methylamino in the target compound).

- SMILES :

CC1(OC2=CC=CC=C2O1)CCN3CCCCC3. - Structural Impact: The piperidine ring introduces increased hydrophobicity and steric bulk compared to the methylamino group. This may alter receptor binding affinity in pharmacological contexts.

Structural Analog 2: 2-(2-(3-(Dimethylamino)propoxy)ethyl)-2-methyl-1,3-benzodioxole Hydrochloride

Molecular Formula: C₁₆H₂₄ClNO₃ Molecular Weight: 314.82 g/mol Key Features:

- Substituent: Dimethylaminopropyloxyethyl chain (vs. methylamino).

- Functional Groups : Ether and tertiary amine groups.

- Structural Impact: The extended alkyl chain and dimethylamino group enhance solubility in polar solvents but may reduce blood-brain barrier penetration compared to the target compound .

Structural Analog 3: Metabutoxycaine Hydrochloride

Molecular Formula : C₁₇H₂₈N₂O₂·HCl

Molecular Weight : 344.88 g/mol

Key Features :

- Core Structure: Benzoate ester (vs. benzodioxole).

- Substituent: Diethylaminoethyl group linked via an ester bond.

- Application : Used as a local anesthetic, contrasting with the target compound’s research-focused applications .

Data Table: Comparative Analysis

Key Structural and Functional Differences

Metabutoxycaine’s ester-linked diethylaminoethyl group confers distinct hydrolytic stability and anesthetic properties .

Pharmacological Implications: The target’s benzodioxole core and methoxy group may enhance serotonin receptor affinity, a trait shared with psychedelic analogs like MDMA . Piperidinoethyl and dimethylaminopropyloxyethyl analogs lack direct evidence of psychoactivity but may exhibit varied pharmacokinetics due to bulkier substituents .

Stability and Solubility: The target’s crystalline form and stability at -20°C suggest suitability for long-term storage in research settings . Dimethylaminopropyloxyethyl analogs likely exhibit higher water solubility due to polar tertiary amine and ether groups .

Q & A

Basic: What synthetic methodologies are commonly used to prepare 2-methyl-2-(methylamino)-1,3-benzodioxole hydrochloride, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves reductive amination or condensation reactions. For example, one approach may start with a benzodioxole precursor functionalized with a ketone group, which undergoes reaction with methylamine under reducing conditions (e.g., sodium cyanoborohydride) to form the secondary amine. Subsequent hydrochloric acid treatment yields the hydrochloride salt . Optimization includes:

- Temperature control : Maintaining 0–5°C during amine addition to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: What spectroscopic and chromatographic techniques are most reliable for confirming the identity and purity of this compound?

Answer:

- NMR : H NMR should show characteristic peaks:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time consistency compared to a reference standard confirms purity (>98%) .

- Mass Spectrometry : ESI-MS should exhibit [M+H] at m/z corresponding to the molecular formula (CHClNO) .

Advanced: How can researchers design experiments to study the interaction of this compound with biological macromolecules (e.g., enzymes, receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (K, k/k) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data of homologous targets .

Note : Validate results with orthogonal assays (e.g., fluorescence polarization) to rule out false positives .

Advanced: How should discrepancies in reported toxicological data (e.g., LD50_{50}50, cytotoxicity) be resolved?

Answer:

- Standardize Assay Conditions : Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HepG2) or exposure times. Replicate studies under identical conditions (e.g., 24-hour exposure in DMEM + 10% FBS) .

- Mechanistic Follow-Up : If cytotoxicity varies, perform transcriptomic analysis (RNA-seq) to identify pathway-specific effects (e.g., oxidative stress vs. apoptosis) .

- Reference Controls : Compare with structurally similar compounds (e.g., 6-chloro-benzo[1,3]dioxol-5-ylamine hydrochloride) to contextualize toxicity thresholds .

Advanced: What strategies are effective for analyzing the compound’s stability under physiological conditions (e.g., pH, temperature)?

Answer:

- Forced Degradation Studies :

- Simulated Biological Fluids : Test stability in phosphate-buffered saline (PBS, pH 7.4) and human plasma (37°C, 5% CO) to model in vivo conditions .

Advanced: How can researchers evaluate the compound’s potential as a precursor for novel derivatives with enhanced bioactivity?

Answer:

- Structure-Activity Relationship (SAR) :

- Click Chemistry : Introduce triazole or amide linkers via CuAAC or EDC/NHS coupling for targeted drug delivery systems .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.